![molecular formula C18H17FN4OS B1307317 N-Butyl-3-fluoro-N-(5-pyridin-4-yl-[1,3,4]-thiadiazol-2-yl)-benzamide CAS No. 834892-59-0](/img/structure/B1307317.png)
N-Butyl-3-fluoro-N-(5-pyridin-4-yl-[1,3,4]-thiadiazol-2-yl)-benzamide
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Description
Molecular Structure Analysis
The molecular structure of N-Butyl-3-fluoro-N-(5-pyridin-4-yl-[1,3,4]-thiadiazol-2-yl)-benzamide is intricate. It combines aromatic rings (pyridine, benzene) with heterocyclic rings (thiadiazole). The fluorine atom enhances the compound’s lipophilicity and may influence its biological properties .
Scientific Research Applications
Synthesis and Characterization
The synthesis of heterocyclic compounds, including those related to "N-Butyl-3-fluoro-N-(5-pyridin-4-yl-[1,3,4]-thiadiazol-2-yl)-benzamide", has been a subject of considerable interest. For instance, Patel and Patel (2015) described the synthesis of a novel series of heterocyclic compounds that were characterized by various spectroscopic methods. These compounds showed potential antibacterial and antifungal activities, suggesting their relevance in medicinal chemistry research G. K. Patel & H. S. Patel, 2015.
Antimicrobial Evaluation
Darwish et al. (2010) conducted a study on the synthesis of pyridine-based heterocycles, indicating moderate antimicrobial activities. This research highlights the potential of related compounds in the development of new antimicrobial agents E. Darwish, N. A. Kheder, & A. Farag, 2010.
Cytotoxic Activity
Adhami et al. (2014) explored the synthesis, crystal structure, and cytotoxic activity of novel cyclic systems in thiadiazolopyridine benzamide derivatives, demonstrating significant cytotoxicity against various human cancer cell lines. This work underscores the potential application of these compounds in cancer research F. Adhami et al., 2014.
Antitumor Activity
Qin et al. (2020) synthesized novel pyridazinone derivatives containing the 1,3,4-thiadiazole moiety, which were evaluated for their antitumor activities. The study found that some derivatives exhibited good anticancer activity, highlighting the potential of these compounds in antitumor applications Junhu Qin et al., 2020.
Fluorescence Characteristics
Zhang et al. (2017) reported on the synthesis and fluorescence characteristics of N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide derivatives and their BF2 complexes. Their findings suggest potential applications in the development of fluorescent materials and sensors Kan Zhang et al., 2017.
properties
IUPAC Name |
N-butyl-3-fluoro-N-(5-pyridin-4-yl-1,3,4-thiadiazol-2-yl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN4OS/c1-2-3-11-23(17(24)14-5-4-6-15(19)12-14)18-22-21-16(25-18)13-7-9-20-10-8-13/h4-10,12H,2-3,11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGTAWNDARKESDQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C1=NN=C(S1)C2=CC=NC=C2)C(=O)C3=CC(=CC=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN4OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Butyl-3-fluoro-N-(5-pyridin-4-yl-[1,3,4]-thiadiazol-2-yl)-benzamide |
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